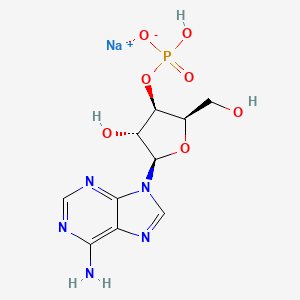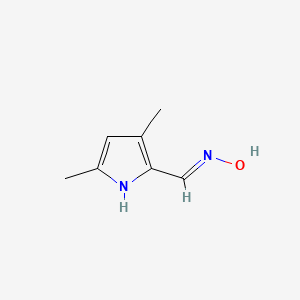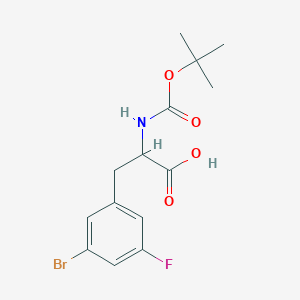
Dimethyl-(3-phenyl-but-3-enyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-(3-phenyl-but-3-enyl)-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a 3-phenyl-but-3-enyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-(3-phenyl-but-3-enyl)-amine typically involves the reaction of 3-phenyl-but-3-en-1-ol with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid to promote the formation of the amine.
Solvent: Solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl-(3-phenyl-but-3-enyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted amines.
Wissenschaftliche Forschungsanwendungen
Dimethyl-(3-phenyl-but-3-enyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Dimethyl-(3-phenyl-but-3-enyl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl-(3-phenyl-propyl)-amine: Similar structure but lacks the double bond in the butenyl chain.
Dimethyl-(3-phenyl-butyl)-amine: Similar structure with a saturated butyl chain instead of the unsaturated butenyl chain.
Uniqueness
Dimethyl-(3-phenyl-but-3-enyl)-amine is unique due to the presence of the double bond in the butenyl chain, which imparts distinct chemical reactivity and potential biological activity compared to its saturated counterparts.
Eigenschaften
CAS-Nummer |
37918-73-3 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
N,N-dimethyl-3-phenylbut-3-en-1-amine |
InChI |
InChI=1S/C12H17N/c1-11(9-10-13(2)3)12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3 |
InChI-Schlüssel |
BHNRHKCRCPZZFP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




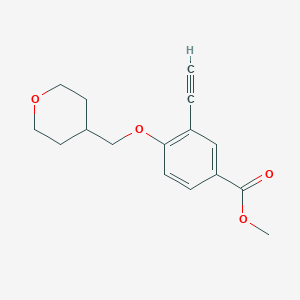

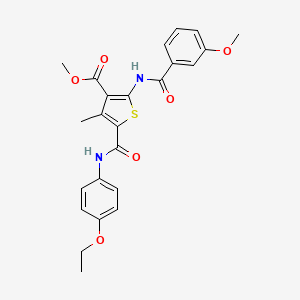
![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride](/img/structure/B12075079.png)

![5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B12075094.png)
![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl-](/img/structure/B12075099.png)
![5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride](/img/structure/B12075114.png)

